Product packaging for 2-Methyl-4-o-tolylethynyl-thiazole(Cat. No.:)

2-Methyl-4-o-tolylethynyl-thiazole

Cat. No.: B10841863
M. Wt: 213.30 g/mol
InChI Key: XDQBEOSJZSBVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-4-o-tolylethynyl-thiazole is a novel, synthetically designed small molecule featuring a thiazole core functionalized with an ortho-methylphenyl (o-tolyl) group via a rigid ethynyl linker. This specific structural motif places it within a class of compounds recognized for significant potential in pharmaceutical and materials science research. The electron-rich thiazole ring and the hydrophobic aryl substituent create a push-pull system that is instrumental for probing bio-molecular interactions. The primary research value of this compound lies in its role as a key scaffold for developing new therapeutic agents. Thiazole derivatives are extensively investigated for their diverse biological activities, including potent antimicrobial and anticancer properties. The rigid, planar structure conferred by the ethynyl bridge is optimal for π-π stacking interactions within enzyme active sites, such as those involved in fatty acid synthesis or kinase signaling pathways. Researchers utilize this compound and its analogs in structure-activity relationship (SAR) studies to optimize binding affinity and selectivity against various biological targets. The presence of the thiazole ring, a common feature in FDA-approved drugs, underscores its relevance in medicinal chemistry campaigns for hit-to-lead optimization. This compound is exclusively intended for research applications in laboratory settings. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, human, or veterinary applications. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NS B10841863 2-Methyl-4-o-tolylethynyl-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

2-methyl-4-[2-(2-methylphenyl)ethynyl]-1,3-thiazole

InChI

InChI=1S/C13H11NS/c1-10-5-3-4-6-12(10)7-8-13-9-15-11(2)14-13/h3-6,9H,1-2H3

InChI Key

XDQBEOSJZSBVGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C#CC2=CSC(=N2)C

Origin of Product

United States

Thiazole Heterocycles in Medicinal Chemistry and Materials Science

The thiazole (B1198619) ring is a fundamental scaffold in medicinal chemistry, present in numerous natural and synthetic compounds. researchgate.netnih.gov It is a key component of vitamin B1 (thiamine) and is found in a wide array of pharmaceuticals, including antimicrobial, antiretroviral, antifungal, and anticancer agents. researchgate.netchemicalbook.comorgsyn.org The aromatic nature of the thiazole ring, with its delocalized π-electrons, makes it a versatile building block for developing new therapeutic agents. nih.govorgsyn.org In materials science, thiazole derivatives are explored for their electronic properties and potential use in organic electronics. fabad.org.tr

Significance of Alkyne Moieties in Bioactive Compound Design and Synthetic Chemistry

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, two primary disconnection approaches are considered.

The first and most common strategy involves disconnecting the thiazole (B1198619) ring itself. This leads to precursors suitable for classical cyclocondensation reactions, such as the Hantzsch synthesis. chemhelpasap.comsynarchive.comresearchgate.net In this approach, the C2-N3 and C4-C5 bonds are typically formed in the key cyclization step. This retrosynthesis identifies a thioamide (thioacetamide) and a functionalized α-halocarbonyl compound as key building blocks. Specifically, for the target molecule, this would require 1-halo-3-(o-tolyl)prop-2-yn-1-one, which can be derived from o-tolylacetylene.

A second major strategy involves the formation of the thiazole ring first, followed by the introduction of the o-tolylethynyl group at the C4 position. wikipedia.orgorganic-chemistry.org This approach relies on a pre-formed 2-methyl-4-halothiazole, which can then undergo a cross-coupling reaction, such as the Sonogashira coupling, with o-tolylacetylene. wikipedia.orglibretexts.org This method offers flexibility, allowing for the late-stage introduction of various alkynyl groups.

These two primary retrosynthetic pathways—direct cyclization versus post-cyclization functionalization—dictate the choice of specific synthetic methodologies detailed in the subsequent sections.

Direct Thiazole Ring Formation Approaches for 2,4-Disubstituted Thiazoles

Directly constructing the substituted thiazole ring in a single or multi-step sequence is a highly convergent strategy. Several classic and modern methods are applicable to the synthesis of the this compound scaffold.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely used methods for constructing the thiazole core. chemhelpasap.comsynarchive.comresearchgate.net The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comresearchgate.net For the target molecule, this would involve the reaction between thioacetamide (B46855) and a suitable α-halo ketone bearing the o-tolylethynyl group.

The mechanism proceeds via an initial S-alkylation of the thioamide to form an S-alkylated intermediate, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. chemhelpasap.com

Reaction Scheme: Classic Hantzsch Synthesis

Thioacetamide + α-Halo-o-tolylethynylketone → this compound + H₂O + HX

Contemporary modifications to the Hantzsch synthesis aim to improve yields, shorten reaction times, and employ greener reaction conditions. mdpi.combepls.com These include the use of microwave irradiation, ultrasonic agitation, and environmentally benign catalysts like silica-supported tungstosilisic acid. mdpi.combepls.com One-pot, multi-component variations have also been developed, where the α-haloketone is generated in situ, simplifying the experimental procedure. mdpi.comfigshare.com While the traditional Hantzsch reaction is robust, its regioselectivity can be an issue with unsymmetrical thioamides, though this is not a concern when using thioacetamide for the 2-methyl substituent. However, reaction conditions, particularly acidity, can influence the final product distribution in some cases. rsc.org

Modern organometallic catalysis offers sophisticated pathways to thiazole derivatives. One such multi-step approach begins with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a terminal alkyne with a sulfonyl azide. lookchem.comnih.govelsevierpure.comtechnion.ac.il This reaction reliably forms a 1,4-disubstituted-N-sulfonyl-1,2,3-triazole intermediate. elsevierpure.com The N-sulfonyl group is crucial as it destabilizes the triazole ring, facilitating subsequent transformations. nih.gov

Following the formation of the N-sulfonyltriazole, rhodium(II) catalysts can mediate its reaction with thionoesters. This step involves a complex cascade that leads to the extrusion of dinitrogen (N₂) and the formation of the thiazole ring. While this sequence is powerful, it is mechanistically complex and requires careful control of reaction conditions to achieve selectivity. This pathway is particularly useful for creating diverse libraries of thiazoles by varying the alkyne, sulfonyl azide, and thionoester components. Rhodium catalysts are also known to mediate other transformations involving thiazoles and alkynes, such as ring expansions or thiolations, highlighting their versatility in heterocyclic chemistry. elsevierpure.comnih.govnih.govclockss.org

Gold(I) catalysts have emerged as powerful tools for the electrophilic activation of alkynes. nih.gov A notable one-step synthesis of 2,4-disubstituted thiazoles utilizes a dual catalytic system comprising a Gold(I) complex and a Zinc salt. sioc-journal.cnmdpi.com This method combines the oxidation of a terminal alkyne and the subsequent cyclization with a thioamide in a single pot.

The reaction proceeds through the gold-catalyzed oxidation of the terminal alkyne (like o-tolylacetylene) using an N-oxide oxidant to generate a reactive α-oxo gold carbene intermediate. mdpi.com This species then reacts with the thioamide (thioacetamide). The zinc salt co-catalyst is believed to assist in the cyclization and dehydration steps, leading to the final thiazole product. sioc-journal.cn This one-pot procedure is highly efficient, often proceeding at room temperature, and avoids the isolation of sensitive intermediates. mdpi.com

Table 1: Representative Gold(I)-Catalyzed Thiazole Synthesis

Catalyst System Alkyne Substrate Thioamide Substrate Yield
Mor-DalPhosAuCl / Zn(NTf₂)₂ 1-Dodecyne Thioacetamide High

This table illustrates the general applicability of the Au(I)/Zn(II) system for synthesizing various 2,4-disubstituted thiazoles. Yields are generally reported as good to excellent. sioc-journal.cnmdpi.com

In recent years, photoredox catalysis has provided green and mild alternatives to traditional synthetic methods. acs.orgresearchgate.net A visible light-induced cascade cyclization of thioamides with alkynes has been developed for the synthesis of 1,3-thiazoles. acs.org This approach avoids harsh reagents and high temperatures.

The proposed mechanism involves the single-electron transfer (SET) from a photocatalyst to the thioamide, generating a key sulfur-centered radical intermediate. acs.org This radical then adds to the alkyne (e.g., o-tolylethynyl derivative), initiating a cascade of cyclization and oxidation steps that ultimately furnish the thiazole ring. The reaction can be performed with internal alkynes and various thioamides, demonstrating good functional group tolerance and yielding products in moderate to good yields. acs.org This method represents a step forward in the environmentally benign synthesis of complex heterocyclic structures. acs.orgrsc.orgnih.gov

Post-Cyclization Functionalization and Cross-Coupling Strategies

An alternative and highly modular route to this compound involves constructing a simpler thiazole core first, followed by the introduction of the alkynyl substituent. This strategy is particularly advantageous for creating analogs with diverse C4-substituents from a common intermediate.

The key reaction in this approach is the Sonogashira cross-coupling. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgsustech.edu.cnnih.gov

The synthesis would begin with the preparation of a 4-halo-2-methylthiazole (e.g., 4-bromo- or 4-iodo-2-methylthiazole). This intermediate can be synthesized via several methods, including the Hantzsch reaction of thioacetamide with a 3-halo-1,1-diethoxypropan-2-one followed by deprotection and halogenation. The 4-halothiazole then undergoes a Sonogashira coupling with 1-ethynyl-2-methylbenzene (o-tolylacetylene) in the presence of a palladium catalyst (like Pd(PPh₃)₄), a copper(I) salt (CuI), and a suitable base (such as an amine) to yield the final product.

Table 2: Sonogashira Cross-Coupling for Alkynylthiazole Synthesis

Thiazole Substrate Alkyne Substrate Catalyst System Base Product
4-Iodo-2-methylthiazole o-Tolylacetylene Pd(PPh₃)₄ / CuI Et₃N or DIEA This compound

This table provides a general representation of the Sonogashira reaction conditions for synthesizing 4-alkynylthiazoles. wikipedia.orgorganic-chemistry.org

This post-cyclization functionalization strategy offers significant synthetic flexibility and is a cornerstone of modern combinatorial and medicinal chemistry for accessing diverse molecular libraries.

Palladium-Catalyzed Sonogashira Coupling for Ethynyl (B1212043) Group Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.org This reaction is particularly valuable for the introduction of ethynyl groups into aromatic and heteroaromatic systems, such as the thiazole ring of this compound.

The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the coupling. For the synthesis of 2-alkynyl thiazoles, a common starting material is a halogenated thiazole, such as 4-bromo or 4-iodothiazole.

Catalyst Systems and Reaction Conditions:

A variety of palladium catalysts have been successfully employed in Sonogashira couplings. Common examples include palladium(0) complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), and palladium(II) complexes like bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). wikipedia.orglibretexts.org The use of N-heterocyclic carbene (NHC) palladium complexes has also gained prominence due to their high stability and catalytic activity. libretexts.orgmdpi.com

The reaction conditions are generally mild, often proceeding at room temperature, which contributes to its wide applicability in the synthesis of complex molecules. wikipedia.org The choice of base and solvent is also critical. Amines, such as triethylamine (B128534) or diisopropylethylamine, are commonly used bases. nih.gov Solvents can range from polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) to nonpolar solvents like toluene, with the choice impacting reaction rates and yields. nih.govlucp.net

Copper-Free Sonogashira Coupling:

While the traditional Sonogashira reaction utilizes a copper co-catalyst, concerns over copper-catalyzed side reactions, such as the homocoupling of terminal alkynes (Glaser coupling), have led to the development of copper-free protocols. nih.gov These methods often rely on more sophisticated palladium catalysts or different reaction conditions to achieve efficient coupling. libretexts.orgnih.gov For instance, a system using an air-stable, monoligated palladium precatalyst, [DTBNpP]Pd(crotyl)Cl, has been shown to facilitate room-temperature, copper-free Sonogashira couplings of aryl bromides. nih.gov

Table 1: Comparison of Catalytic Systems for Sonogashira Coupling

Catalyst SystemKey FeaturesAdvantagesDisadvantages
Pd/Cu Traditional method using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.comWell-established, generally high yields.Potential for alkyne homocoupling, catalyst deactivation. nih.gov
Copper-Free Employs only a palladium catalyst. libretexts.orgnih.govAvoids alkyne homocoupling, simplifies purification.May require more specialized ligands or conditions. nih.gov
NHC-Palladium Utilizes N-heterocyclic carbene ligands. libretexts.orgmdpi.comHigh catalyst stability and activity.Ligand synthesis can be complex.

Stereoselective Introduction of the o-Tolyl Moiety

The stereoselective synthesis of molecules is of paramount importance, particularly in the development of pharmaceuticals, where different stereoisomers can exhibit vastly different biological activities. While the ethynyl linkage in this compound does not present a stereocenter, the principles of stereoselective synthesis are crucial when considering more complex analogs or alternative synthetic routes.

For instance, if the synthesis were to proceed through a pathway involving the formation of a double bond that is later converted to the triple bond, the stereochemistry of that double bond would be a critical consideration. Research has demonstrated the chemo- and stereoselective synthesis of substituted thiazoles from propargyl alcohols bearing an alkene. acs.orgnih.gov These reactions can lead to the formation of either kinetic or thermodynamic products with specific double bond geometries (Z or E). acs.org The reaction mechanism often involves an initial reaction of a thioamide with the propargyl alcohol to form an allene (B1206475) intermediate, followed by an intramolecular cyclization. acs.orgnih.gov The stereochemical outcome is influenced by factors such as reaction time and temperature. acs.org

Green Chemistry Principles in the Synthesis of Thiazole-Alkyne Hybrids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of thiazole-alkyne hybrids, including this compound, can be made more environmentally benign by incorporating these principles.

Green Solvents and Catalysts:

A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives. nih.gov Water is considered the greenest solvent, and efforts have been made to develop Sonogashira coupling reactions that can be performed in aqueous media. nih.gov Other greener solvent alternatives include N-hydroxyethylpyrrolidone (HEP). nih.gov The use of solvent-free reaction conditions, such as high-speed ball milling, also represents a significant advancement in green synthesis. rsc.org

The development of more sustainable catalysts is another key aspect. This includes using earth-abundant and less toxic metals like iron and cobalt as alternatives to palladium. nih.gov Additionally, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a major goal. nih.gov For example, chitosan-based catalysts have been explored for the synthesis of thiazole derivatives. nih.gov

Energy Efficiency:

Minimizing energy consumption is another tenet of green chemistry. The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of thiazole derivatives. researchgate.netnih.gov

Table 2: Green Chemistry Approaches in Thiazole Synthesis

Green Chemistry PrincipleApplication in Thiazole Synthesis
Use of Renewable Feedstocks Employing starting materials derived from renewable sources. researchgate.net
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents and Auxiliaries Replacing hazardous solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. researchgate.netnih.govrsc.org
Design for Energy Efficiency Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. researchgate.netnih.govnih.gov
Use of Catalysis Employing catalytic reagents in preference to stoichiometric reagents to improve selectivity and reduce waste. wikipedia.orgresearchgate.netnih.gov

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its analogs can be achieved with greater efficiency, selectivity, and environmental responsibility.

Exploration of Chemical Reactivity and Synthetic Transformations of 2 Methyl 4 O Tolylethynyl Thiazole

Reactions at the Thiazole (B1198619) Heterocyclic Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms, as well as the existing substituents. The 2-methyl group is generally considered electron-donating, while the 4-o-tolylethynyl group's electronic influence is more complex.

Electrophilic substitution reactions on the thiazole ring are well-documented. pharmaguideline.com The position of attack is governed by the electron density of the ring carbons. For 2,4-disubstituted thiazoles, the C5 position is the most electron-rich and, therefore, the most likely site for electrophilic attack. pharmaguideline.com

Reaction Type Reagents Predicted Product at C5
NitrationHNO₃/H₂SO₄5-Nitro-2-methyl-4-o-tolylethynyl-thiazole
HalogenationBr₂ or Cl₂ in a suitable solvent5-Bromo- or 5-Chloro-2-methyl-4-o-tolylethynyl-thiazole
SulfonationFuming H₂SO₄2-Methyl-4-o-tolylethynyl-thiazole-5-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl-2-methyl-4-o-tolylethynyl-thiazole

Nucleophilic attack on the thiazole ring is also possible, particularly at the C2 position, which is the most electron-deficient. pharmaguideline.com However, in the target molecule, the C2 position is occupied by a methyl group. The protons of this methyl group can exhibit some acidity and may be removed by a strong base to form an anion, which can then react with electrophiles. ias.ac.in Furthermore, the nitrogen atom in the thiazole ring can undergo N-alkylation with alkyl halides to form thiazolium salts. pharmaguideline.com

Transformations of the Terminal Alkyne Functional Group

The terminal alkyne is a highly versatile functional group capable of undergoing a wide array of transformations.

Addition Reactions: The triple bond can be partially or fully reduced. Catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst will yield the corresponding (Z)-alkene, while using catalysts like palladium on carbon will result in the fully saturated alkane. organicchemistrytutor.comlibretexts.org Hydration of the terminal alkyne, typically catalyzed by mercury salts in acidic conditions, follows Markovnikov's rule to produce a methyl ketone. msu.edu

Reaction Type Reagents/Catalyst Product
Partial HydrogenationH₂, Lindlar's Catalyst2-Methyl-4-(o-tolyl-ethenyl)-thiazole (Z-isomer)
Full HydrogenationH₂, Pd/C2-Methyl-4-(2-o-tolylethyl)-thiazole
HydrationH₂O, H₂SO₄, HgSO₄1-(2-Methyl-thiazol-4-yl)-1-(o-tolyl)-ethan-2-one
HydrohalogenationHBr (1 eq.)4-(1-Bromo-2-o-tolylethenyl)-2-methyl-thiazole

Carbon-Carbon Bond Forming Reactions: The acidity of the terminal alkyne's proton (pKa ≈ 25) allows for its deprotonation by a strong base, such as sodium amide (NaNH₂), to form a potent carbon nucleophile known as an acetylide. ucalgary.ca This acetylide can then react with various electrophiles, most commonly primary alkyl halides, in an SN2 reaction to form internal alkynes. ucalgary.ca

Perhaps one of the most significant reactions of terminal alkynes is the Sonogashira coupling. This palladium- and copper-catalyzed cross-coupling reaction allows for the direct connection of the terminal alkyne with aryl or vinyl halides, providing a powerful method for constructing more complex molecular architectures. acs.orgnih.govtandfonline.com

Modifications and Derivatization of the o-Tolyl Substituent

The o-tolyl group is an aromatic ring that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions are governed by the two existing substituents: the methyl group and the ethynyl-thiazole moiety. The methyl group is an activating, ortho-, para-director. wikipedia.org The ethynyl-thiazole group is likely to be deactivating and meta-directing due to the electron-withdrawing nature of the sp-hybridized carbons and the thiazole ring. The interplay of these directing effects will determine the position of further substitution on the tolyl ring.

Position on Tolyl Ring Directing Effect of Methyl Group Directing Effect of Ethynyl-Thiazole Group Predicted Reactivity
3-ortho-Sterically hindered, less likely
4para-meta-Activated by methyl, likely site
5meta-meta-Deactivated by both, unlikely
6ortho--Activated by methyl, but sterically hindered, less likely

Therefore, electrophilic substitution on the o-tolyl ring is most likely to occur at the C4 position. Additionally, the benzylic protons of the methyl group can be subjected to radical halogenation, or the methyl group itself can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Synthesis of Structural Analogs and Isomers for Comparative Studies

The synthesis of this compound itself can be envisioned through several routes. A plausible approach involves the Hantzsch thiazole synthesis, a robust method for forming the thiazole ring. chemhelpasap.comsynarchive.com This could involve reacting an α-haloketone bearing the o-tolylethynyl group with thioacetamide (B46855). Alternatively, a 2-methyl-4-halothiazole could be synthesized first and then subjected to a Sonogashira coupling with o-ethynyltoluene. acs.orgnih.gov

The synthesis of structural analogs and isomers for comparative studies would involve systematically varying the starting materials.

Target Analog/Isomer Synthetic Strategy Variation Key Starting Materials
2-Methyl-4-p-tolylethynyl-thiazoleUse of p-ethynyltoluene in Sonogashira coupling2-Methyl-4-halothiazole, p-ethynyltoluene
2-Methyl-4-phenylethynyl-thiazoleUse of phenylacetylene (B144264) in Sonogashira coupling2-Methyl-4-halothiazole, phenylacetylene
4-Methyl-2-o-tolylethynyl-thiazoleHantzsch synthesis with a different thioamide/α-haloketone combination, followed by couplinge.g., Thioformamide and an α-haloketone to give 4-methyl-2-halothiazole, then coupling with o-ethynyltoluene
5-Methyl-4-o-tolylethynyl-thiazoleSynthesis of a 4-halo-5-methylthiazole intermediateRequires specific multi-step synthesis to achieve this substitution pattern

By employing these varied synthetic strategies, a library of related compounds can be generated, allowing for detailed structure-activity relationship studies and a deeper understanding of the chemical and biological properties of this class of molecules.

Spectroscopic and Crystallographic Elucidation of 2 Methyl 4 O Tolylethynyl Thiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise connectivity and chemical environment of atoms within a molecule. For 2-Methyl-4-o-tolylethynyl-thiazole, ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provide a complete structural assignment in solution.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the 2-methyl group, the thiazole (B1198619) ring, and the o-tolyl substituent. The methyl group attached to the thiazole ring would typically appear as a singlet in the upfield region. The lone proton on the thiazole ring is anticipated to resonate at a specific chemical shift, influenced by the adjacent sulfur and nitrogen atoms and the electron-withdrawing ethynyl (B1212043) group. The aromatic protons of the o-tolyl group would exhibit a complex splitting pattern due to their mutual coupling and the presence of the methyl group on the aromatic ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances would include those for the methyl carbon, the carbons of the thiazole ring (with the carbon attached to the ethynyl group being significantly deshielded), the two sp-hybridized carbons of the ethynyl linker, and the carbons of the o-tolyl group. The chemical shifts of the thiazole ring carbons are diagnostic and confirm the substitution pattern. nipne.roresearchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. A COSY spectrum would reveal the coupling relationships between protons, for instance, within the tolyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Thiazole-CH₃ 2.7 - 2.8 s
Thiazole-H5 7.2 - 7.4 s
o-Tolyl-CH₃ 2.4 - 2.5 s

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Thiazole-CH₃ 19 - 21
Thiazole-C2 165 - 167
Thiazole-C4 145 - 147
Thiazole-C5 115 - 117
Ethynyl-C 85 - 95
Ethynyl-C 90 - 100
o-Tolyl-C 120 - 140

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₃H₁₁NS), the calculated exact mass would be compared to the experimentally measured value. A close agreement between the two values provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, often showing cleavage of the bonds within the thiazole ring or the loss of the methyl group. nih.govnist.gov

Table 3: HRMS Data for this compound

Molecular Formula Calculated Exact Mass Observed Mass [M+H]⁺

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrations of its constituent bonds.

A key feature in the IR spectrum would be the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group, which typically appears in the region of 2100-2260 cm⁻¹. The presence of this band is a strong indicator of the ethynyl linker. Vibrations associated with the thiazole ring, including C=N and C-S stretching, would also be present. researchgate.netmdpi.comresearchgate.net Aromatic C-H stretching vibrations from the tolyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C≡C (Ethynyl) Stretching 2100 - 2260
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
C=N (Thiazole) Stretching 1600 - 1650

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would confirm the planar nature of the thiazole ring and the linear geometry of the ethynyl group. It would also detail the relative orientation of the tolyl ring with respect to the thiazole moiety. researchgate.netresearchgate.net Intermolecular forces, such as π-π stacking between the aromatic rings or other weak interactions, which dictate the crystal packing, can also be elucidated. This information is crucial for understanding the solid-state properties of the material.

Table 5: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value
Crystal System To be determined experimentally
Space Group To be determined experimentally
Bond Length C≡C (Å) ~1.20
Bond Length Thiazole C-S (Å) ~1.71 - 1.74

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated system formed by the thiazole ring, the ethynyl linker, and the tolyl group. researchgate.netmdpi.com

The extent of conjugation in the molecule will influence the wavelength of maximum absorption (λ_max). The presence of the ethynyl-tolyl substituent on the thiazole ring is likely to cause a red shift (a shift to longer wavelengths) in the absorption bands compared to the unsubstituted thiazole. The specific position of the methyl group on the tolyl ring (ortho) can also subtly influence the electronic transitions.

Table 6: Predicted UV-Vis Absorption Data for this compound

Transition Predicted λ_max (nm)

Computational Chemistry and in Silico Modeling of 2 Methyl 4 O Tolylethynyl Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By modeling the electron density, DFT provides a basis for understanding and predicting a molecule's stability, reactivity, and spectroscopic properties. For 2-Methyl-4-o-tolylethynyl-thiazole, DFT calculations can elucidate its fundamental electronic landscape. Such calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p), which offers a good balance of accuracy and computational cost for organic molecules. scispace.compleiades.onlineresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, acting as the valence band, represents the ability of a molecule to donate electrons, indicating its nucleophilicity. youtube.comnih.gov Conversely, the LUMO, the conduction band, signifies the molecule's capacity to accept electrons, reflecting its electrophilicity. youtube.comnih.gov

Table 1: Representative Frontier Molecular Orbital Data for Thiazole (B1198619) Derivatives from DFT Calculations

Parameter Typical Energy Value (eV) Implication
HOMO Energy -6.9 to -7.2 eV nih.gov Represents electron-donating capability (nucleophilicity).
LUMO Energy -1.3 to -2.6 eV nih.gov Represents electron-accepting capability (electrophilicity).

| Energy Gap (ΔE) | 4.6 to 5.6 eV nih.gov | Indicates chemical reactivity and kinetic stability. |

Note: These values are illustrative and derived from published data on various substituted thiazole derivatives. nih.gov The exact values for this compound would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netsemanticscholar.org The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to denote different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like nitrogen and sulfur. researchgate.netsemanticscholar.org Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often around hydrogen atoms bonded to electronegative atoms. semanticscholar.org

For this compound, an MEP map would likely show negative potential (red) around the nitrogen and sulfur atoms of the thiazole ring, highlighting them as primary sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the methyl and tolyl groups. Such maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital in molecular recognition and crystal engineering. semanticscholar.orgresearchgate.net

Beyond FMOs, DFT calculations can yield a range of quantum chemical descriptors that quantify a molecule's reactivity. These global reactivity parameters are derived from the conceptual DFT framework and are used extensively in QSAR studies. nih.govresearchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

These descriptors help in building predictive models for the biological activity and chemical behavior of novel compounds. pensoft.net

Table 2: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
Electronegativity (χ) χ ≈ -(EHOMO + ELUMO)/2 Predicts the direction of charge transfer in a reaction.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)/2 Measures the stability and reactivity of a molecule.
Chemical Softness (S) S = 1/η Quantifies the polarizability and reactivity.

| Dipole Moment (μ) | Calculated from charge distribution | Influences intermolecular interactions and solubility. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior Analysis

While DFT calculations provide a static picture of a molecule at its energy minimum, molecules are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound behaves in different environments, such as in solution.

These simulations can reveal the flexibility of the molecule, particularly the rotation around the single bonds connecting the thiazole, ethynyl (B1212043), and tolyl moieties. Understanding the accessible conformations is crucial, as the three-dimensional shape of a molecule often dictates its ability to interact with biological targets. Conformational analysis, sometimes initiated with semi-empirical methods, can identify the most stable conformers and the energy barriers between them, providing insights into the molecule's dynamic nature. scispace.compleiades.online

Molecular Docking Simulations for Ligand-Target Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-protein interactions. semanticscholar.orgmdpi.com For this compound, docking simulations could be employed to predict its binding affinity and mode of interaction with various enzymes or receptors. Thiazole derivatives have been investigated as inhibitors for a range of targets, including cancer-related proteins and microbial enzymes. nih.govresearchgate.netnih.gov

The docking process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity, often reported as a docking score or binding energy (in kcal/mol). semanticscholar.org The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

Table 3: Illustrative Molecular Docking Results for Thiazole Derivatives with a Protein Target

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Thiazole Derivative A Rho6 Protein semanticscholar.org -9.2 semanticscholar.org Lys15 semanticscholar.org Arene-cation semanticscholar.org
Thiazole Derivative B Aromatase mdpi.com -7.5 Phe221, Trp224 Pi-Pi stacking, Hydrophobic

Note: This table presents example data from published studies on various thiazole derivatives to illustrate the output of molecular docking simulations. semanticscholar.orgmdpi.comresearchgate.net The specific interactions of this compound would depend on the chosen protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, untested compounds and to guide the design of more effective molecules. researchgate.netpensoft.net

For a series of compounds including this compound, a QSAR study would involve calculating a wide range of descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods, such as multiple linear regression, to build a predictive model. researchgate.net Studies on thiazole derivatives have shown that descriptors related to molecular shape, connectivity, and electronic properties (like dipole moment and orbital energies) are often crucial for their biological activity. pensoft.netresearchgate.net A robust QSAR model, validated through internal and external testing, can serve as a powerful tool for the virtual screening and optimization of novel thiazole-based compounds. researchgate.net

Non-covalent Interaction (NCI) Analysis for Intermolecular Forces

Introduction to Non-covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and molecular recognition properties of chemical compounds. Unlike covalent bonds that involve the sharing of electrons between atoms, NCIs are weaker, long-range interactions that include hydrogen bonds, van der Waals forces, and π-π stacking interactions. Computational chemistry provides powerful tools to visualize and quantify these forces, offering profound insights into the behavior of molecules in various environments.

One of the most effective methods for this purpose is the Non-covalent Interaction (NCI) analysis, which is based on the electron density (ρ) and its derivatives. Specifically, the Reduced Density Gradient (RDG) is a key descriptor used to identify and characterize NCIs. The RDG is a dimensionless quantity that highlights regions of low electron density where non-covalent interactions occur. By plotting the RDG against the electron density, distinct spikes appear that signify these interactions. The sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density is then used to differentiate between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.

This analysis generates intuitive, color-mapped 3D representations of non-covalent interactions within a molecule and between molecules. Typically, blue regions indicate strong attractive interactions like hydrogen bonds, green areas represent weaker van der Waals interactions, and red signifies repulsive steric clashes.

Intermolecular Forces in Thiazole Derivatives

While specific NCI analysis data for this compound is not available in the current literature, we can infer the types of non-covalent interactions that are likely to play a significant role in its structure and aggregation based on studies of analogous thiazole derivatives and π-conjugated systems. The unique combination of a thiazole ring, a methyl group, and a tolylethynyl substituent in this compound suggests a complex interplay of various intermolecular forces.

Expected Non-covalent Interactions in this compound

Based on the functional groups present in this compound, several types of non-covalent interactions can be anticipated to influence its molecular packing and properties. These interactions are critical for understanding its behavior in the solid state and in solution.

Hydrogen Bonds: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, forming C-H···N interactions with hydrogen atoms from neighboring molecules. These interactions, although weaker than conventional O-H···N or N-H···N bonds, can significantly influence the crystal packing.

π-π Stacking: The aromatic tolyl group and the thiazole ring are both π-systems. This allows for π-π stacking interactions between molecules, where the electron-rich π-orbitals of one molecule interact with the π-orbitals of another. These interactions can occur in various geometries, such as parallel-displaced or T-shaped, and are a major driving force for the self-assembly of aromatic compounds.

C-H···π Interactions: The hydrogen atoms of the methyl group and the tolyl ring can interact with the π-electron clouds of the thiazole and tolyl rings of adjacent molecules. These interactions are a common feature in the crystal structures of aromatic and heterocyclic compounds.

Illustrative Data Table of Potential Non-covalent Interactions

The following table summarizes the potential non-covalent interactions in this compound, the interacting moieties, and their likely significance.

Type of Interaction Interacting Groups Significance
Hydrogen BondingThiazole Nitrogen (acceptor) and C-H from neighboring molecules (donor)Directional interactions influencing crystal packing.
π-π StackingThiazole ring with Thiazole ring, Tolyl ring with Tolyl ring, Thiazole ring with Tolyl ringMajor contribution to molecular self-assembly and stabilization of the crystal lattice.
C-H···π InteractionsMethyl/Tolyl C-H bonds with the π-system of Thiazole/Tolyl ringsContributes to the overall stability of the molecular arrangement.
van der Waals ForcesEntire molecule with neighboring moleculesGeneral attractive forces contributing to the cohesion of the bulk material.

Preclinical Pharmacological Investigations and Biological Target Engagement of 2 Methyl 4 O Tolylethynyl Thiazole

Mechanistic Characterization as a Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator (NAM)

2-Methyl-4-o-tolylethynyl-thiazole belongs to a class of compounds known as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). nih.govnih.gov These receptors are G-protein coupled receptors (GPCRs) that play a significant role in modulating excitatory synaptic transmission throughout the central nervous system. acs.orgapexbt.com Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs bind to a distinct, allosteric site on the receptor. nih.govnih.gov This binding event induces a conformational change in the receptor that reduces its affinity for and/or response to the endogenous agonist, glutamate. nih.gov The ethynyl-thiazole motif is a critical structural feature for high-affinity mGluR5 antagonists. nih.gov The development of mGluR5 NAMs has been a significant focus in medicinal chemistry for potential therapeutic applications in various neurological and psychiatric disorders. nih.govnih.gov

The primary mechanism of action of this compound is characterized by its high binding affinity for an allosteric site located within the seven-transmembrane domain of the mGluR5 protein. nih.govnih.gov The affinity of compounds in this class is typically quantified through radioligand binding assays, where the test compound's ability to displace a known high-affinity radiolabeled mGluR5 antagonist is measured. The resulting inhibition constant (Ki) value is a measure of the compound's binding affinity, with lower values indicating higher affinity.

Structure-activity relationship (SAR) studies on the 2-Methyl-4-(substituted-arylethynyl)thiazole series reveal that modifications to the aryl ring appended to the alkyne linker significantly influence binding affinity. nih.gov While specific data for the o-tolyl derivative is not detailed in the cited literature, the affinities of structurally related analogs provide insight into the expected potency.

Compound (2-Methyl-4-(R-ethynyl)thiazole)Binding Affinity (Ki, nM) for mGluR5
R = Phenylethynyl (MPEP analog)12
R = Pyridin-3-ylethynyl (MTEP)5.2
R = (3-Chlorophenyl)ethynyl2.2
R = (3-Fluorophenyl)ethynyl2.8

This table presents in vitro binding affinities for mGluR5 of representative compounds from the 2-Methyl-4-(substituted-arylethynyl)thiazole series, which are structural analogs of this compound. Data sourced from reference nih.gov.

Selectivity is a crucial aspect of these investigations, where the compound is tested for binding against other mGlu receptor subtypes (e.g., mGluR1, mGluR2) and a panel of other unrelated GPCRs to ensure its action is specific to mGluR5. acs.org

Functional assays are employed to confirm that the binding of this compound translates into the inhibition of receptor function. These assays are typically conducted in recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that are engineered to express the mGluR5 receptor. nih.govnih.gov

A common method involves measuring changes in intracellular calcium (iCa²⁺) concentration following receptor activation. biorxiv.orgbiorxiv.org Since mGluR5 is coupled to the Gq signaling pathway, its activation by an agonist like glutamate leads to a measurable increase in intracellular calcium. nih.gov A NAM will inhibit this glutamate-induced calcium mobilization in a concentration-dependent manner. The potency of this functional inhibition is determined as an IC₅₀ value, which represents the concentration of the modulator required to inhibit 50% of the maximal agonist response. For active compounds in this class, the functional potency (IC₅₀) values are generally comparable to their binding affinity (Ki) values. nih.gov

Compound (2-Methyl-4-(R-ethynyl)thiazole)Functional Potency (IC50, nM) in Calcium Fluorescence Assay
R = Phenylethynyl (MPEP analog)31
R = Pyridin-3-ylethynyl (MTEP)17
R = (3-Chlorophenyl)ethynyl5.1
R = (3-Fluorophenyl)ethynyl6.2

This table shows the functional potency of representative 2-Methyl-4-(substituted-arylethynyl)thiazole analogs in inhibiting glutamate-induced calcium mobilization in a cell-based assay. Data sourced from reference nih.gov.

The mGluR5 receptor is a member of the Class C family of GPCRs. nih.gov Its primary signaling mechanism involves coupling to the Gq/11 family of heterotrimeric G-proteins. acs.orgnih.gov Upon activation by glutamate, the Gq protein activates the enzyme phospholipase C (PLC). nih.govyoutube.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). youtube.com

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. nih.gov This transient increase in intracellular Ca²⁺, along with the action of DAG, activates protein kinase C (PKC) and other downstream signaling cascades. nih.govyoutube.com As a negative allosteric modulator, this compound inhibits this entire sequence of events by preventing the initial G-protein coupling and activation, thereby blocking the production of IP₃ and the subsequent release of intracellular calcium. nih.gov

The binding site for this compound and related NAMs is distinct from the orthosteric glutamate binding site, which is located in the large, extracellular N-terminal "Venus flytrap" domain of the receptor. nih.gov Instead, this class of modulators binds within a pocket formed by the seven-transmembrane (7TM) helical bundle, deep within the lipid bilayer of the cell membrane. nih.govnih.gov

This allosteric site is highly conserved among mGluR5 NAMs of the ethynyl-pyridine and ethynyl-thiazole classes. The binding of a NAM in this 7TM domain stabilizes an inactive conformation of the receptor, which prevents the conformational changes required for G-protein coupling and activation, even when glutamate is bound to the extracellular domain. biorxiv.org This mechanism provides a highly selective means of modulating receptor activity with spatial and temporal precision. nih.gov

Exploration of Other Potential Preclinical Biological Activities of Thiazole (B1198619) Derivatives

The thiazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities. nih.govdergipark.org.trnih.gov Beyond their effects on glutamate receptors, various synthetic thiazole derivatives have been extensively investigated for other therapeutic applications.

A significant area of research has been the evaluation of thiazole derivatives as potential anticancer agents. nih.gov Numerous studies have demonstrated that compounds containing a thiazole ring exhibit cytotoxic and antiproliferative activity against a diverse panel of human cancer cell lines. mdpi.comresearchgate.net This activity is often assessed using assays like the MTT assay, which measures cell viability. The potency is typically reported as an IC₅₀ (the concentration that inhibits 50% of cell growth) or GI₅₀ (the concentration that inhibits 50% of cell growth, including cytostatic effects) value.

Thiazole-containing compounds have shown efficacy against various cancer types in preclinical screenings, including breast (e.g., MCF-7, MDA-MB-231), liver (e.g., HepG2), colon (e.g., HCT-116), and lung (e.g., A549) cancer cell lines. mdpi.comnih.govfrontiersin.org The mechanisms underlying these anticancer effects are varied and can include the inhibition of key enzymes like protein kinases (e.g., EGFR, VEGFR-2), disruption of cell cycle progression, and induction of apoptosis. mdpi.comfrontiersin.org

Thiazole Derivative ClassCell LineCancer TypeReported Activity (IC50/GI50, µM)
Hydrazinyl-thiazole derivativeMCF-7Breast2.57 mdpi.com
Hydrazinyl-thiazole derivativeHepG2Liver7.26 mdpi.com
Coumarin-thiazole derivative-General Panel0.027 (GI50) frontiersin.org
Triterpenoid-thiazole amideMCF-7Breast1.6-12.7 nih.gov
Triterpenoid-thiazole amideMDA-MB-231Breast1.6-12.7 nih.gov
4-methyl-2-phenylthiazole-5-carbohydrazide derivativeHepG-2Liver~1.61 (µg/mL) nih.gov

This table presents examples of in vitro antiproliferative activity of various thiazole-containing compounds against different human cancer cell lines, illustrating the broad potential of the thiazole scaffold in oncology research.

In Vitro Antimicrobial and Antifungal Activity Assessment against Pathogenic Strains

Thiazole derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity against various pathogenic bacteria and fungi. mdpi.comresearchgate.net The antimicrobial efficacy of these compounds is often attributed to their unique chemical structure, which can be tailored to enhance potency. dergipark.org.tr For instance, studies on 2,4-disubstituted and 2,4,5-trisubstituted thiazoles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. researchgate.netnih.gov

The presence of different substituents on the thiazole nucleus plays a crucial role in modulating this activity. For example, some thiazole derivatives bearing a hydrazone group have shown increased antibacterial and antifungal effects. nih.gov Similarly, compounds substituted with moieties like 4-chlorophenyl have exhibited notable potency. nih.gov The investigation of various thiazole-based compounds has yielded significant findings against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida species. nih.govmdpi.comekb.eg The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of these compounds, with lower values indicating higher potency. nih.govresearchgate.net Some novel thiazole derivatives have demonstrated MIC values comparable or even superior to standard antibiotics like Ciprofloxacin. nih.gov

Table 1: In Vitro Antimicrobial and Antifungal Activity of Representative Thiazole Derivatives
Compound Class/DerivativePathogenic StrainActivity (MIC in µg/mL or mmol/mL)Reference
2,5-dichloro thienyl-substituted thiazolesAspergillus fumigatus, Staphylococcus aureus, Klebsiella pneumoniae6.25 - 12.5 µg/mL nih.gov
Coumarin-linked thiazole (Compound 4)Streptococcus faecalis3.67 µmol/mL nih.gov
Coumarin-linked thiazole (Compound 12)Bacillus pumilis7.69 µmol/mL nih.gov
Heteroaryl(aryl) thiazole (Compound 9)Candida albicans60 µg/mL mdpi.com
2-phenyl-4-trifluoromethyl thiazole-5-carboxamideCandida albicansModerate Activity researchgate.net

Evaluation of Antioxidant Properties via Radical Scavenging Assays

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Thiazole derivatives have emerged as a promising class of antioxidants. nih.govglobalresearchonline.net Their potential is often evaluated through in vitro assays that measure their ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov

The antioxidant capacity of thiazole compounds is significantly influenced by their substitution patterns. For instance, the incorporation of phenolic fragments or coumarin moieties can confer substantial radical scavenging activity. nih.govmdpi.com In studies, certain thiazole derivatives have exhibited antioxidant activity comparable or superior to standard reference compounds like Trolox and ascorbic acid. globalresearchonline.netnih.gov The presence of electron-donating groups on the aryl rings attached to the thiazole nucleus is often associated with enhanced antioxidant effects. globalresearchonline.net

Table 2: Antioxidant Activity of Selected Thiazole Derivatives
Compound/DerivativeAssayResultReference
Coumarin-Thiazole Derivative (11d)DPPH Radical Scavenging71% Scavenging at 10 µM nih.gov
Coumarin-Thiazole Derivative (11f)DPPH Radical Scavenging73% Scavenging at 10 µM nih.gov
Reference: TroloxDPPH Radical Scavenging78% Scavenging at 10 µM nih.gov
Thiazolyl-Catechol Compound (3g)Multiple AssaysSignificant Antioxidant Activity mdpi.com
Thiazole with 2,6-di-tert-butylphenol fragmentABTS Radical Cation ScavengingActivity exceeds that of 4-methyl-2,6-di-tert-butylphenol mdpi.com

Investigation of Anti-inflammatory Mechanisms and Effects

Inflammation is a physiological response to injury or infection that, when uncontrolled, contributes to numerous chronic diseases. wjpmr.com Thiazole derivatives have been extensively investigated for their anti-inflammatory properties. wjpmr.comsmolecule.com A series of ethynylthiazoles, structurally related to this compound, were synthesized and showed good anti-inflammatory activity in vivo. nsc.ru

The anti-inflammatory effects of these compounds are often evaluated using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. wjpmr.comwisdomlib.org In such studies, certain nitro-substituted thiazole derivatives demonstrated better activity than the standard non-steroidal anti-inflammatory drug (NSAID) Nimesulide. wjpmr.com The mechanism of action for many anti-inflammatory thiazoles involves the inhibition of key enzymes in the arachidonic acid pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. nsc.rumdpi.com

Table 4: Anti-inflammatory Activity of Selected Thiazole Derivatives
Compound/DerivativeModelResult (% Inhibition of Edema)Reference
Ethynylthiazole (Compound 6)Carrageenan-induced paw edema80% nsc.ru
Ethynylthiazole (Compound 4)Carrageenan-induced paw edema~60% (estimated from graph) nsc.ru
Nitro-substituted phenyl thiazole (3c)Carrageenan-induced paw edema44% wjpmr.comwisdomlib.org
Reference: IndomethacinCarrageenan-induced paw edema44% nsc.ru

Enzyme Inhibition Studies

The diverse pharmacological effects of thiazole derivatives can often be traced to their ability to inhibit specific enzymes. This targeted inhibition is a cornerstone of modern drug design. Thiazole-based compounds have been identified as inhibitors of several important enzyme classes.

As mentioned, a key anti-inflammatory mechanism is the inhibition of COX-1, COX-2, and LOX enzymes. mdpi.com Studies have identified N-aryl-4-aryl-1,3-thiazole-2-amines as potent 5-LOX inhibitors with IC₅₀ values in the nanomolar range. mdpi.com Furthermore, certain thiazole derivatives act as inhibitors of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in angiogenesis and cancer progression. mdpi.comresearchgate.net

Beyond inflammation and cancer, thiazole derivatives have been evaluated as inhibitors of metabolic enzymes. For example, 2-amino thiazole compounds have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, as well as cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for conditions like glaucoma and Alzheimer's disease. nih.govnih.gov

Table 5: Enzyme Inhibitory Activity of Various Thiazole Derivatives
Compound/Derivative ClassEnzyme TargetInhibitory Activity (IC₅₀ or Kᵢ)Reference
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-Lipoxygenase (5-LOX)IC₅₀ = 127 nM mdpi.com
4-chlorophenylthiazole derivative (4b)VEGFR-281.36% Inhibition mdpi.com
3-nitrophenylthiazole derivative (4d)VEGFR-285.72% Inhibition mdpi.com
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase I (hCA I)Kᵢ = 0.008 µM nih.gov
2-amino-4-(4-bromophenyl)thiazoleAcetylcholinesterase (AChE)Kᵢ = 0.129 µM nih.gov
2-amino-4-(4-bromophenyl)thiazoleButyrylcholinesterase (BChE)Kᵢ = 0.083 µM nih.gov

Structure Activity Relationship Sar Studies of 2 Methyl 4 O Tolylethynyl Thiazole and Its Analogs

Systematic Modification of the 2-Methyl Thiazole (B1198619) Core and its Influence on mGluR5 Modulatory Activity

The 2-methyl-1,3-thiazole ring is a cornerstone of high-affinity mGluR5 antagonists. Its structural features are critical for establishing the necessary interactions within the allosteric binding pocket of the receptor.

Alterations to the 2-methyl group have been shown to have a significant impact on antagonist potency. Replacement of the methyl group with a hydrogen atom generally leads to a decrease in activity, suggesting that the methyl group contributes favorably to the binding, likely through hydrophobic interactions with the receptor. For instance, the parent compound lacking the 2-methyl group, 4-(o-tolylethynyl)thiazole, exhibits reduced potency compared to its methylated counterpart.

Systematic exploration of other substituents at the 2-position has revealed that while small alkyl groups may be tolerated, larger or more polar groups can be detrimental to activity. This suggests a sterically constrained binding pocket in the vicinity of the 2-position of the thiazole ring.

Furthermore, bioisosteric replacement of the thiazole ring itself has been a key strategy to understand its role and to develop novel chemotypes. Replacing the thiazole with other five-membered heterocycles, such as oxazole (B20620) or imidazole, has been explored. However, these modifications often result in a significant loss of potency, highlighting the unique electronic and steric properties of the thiazole ring that are optimal for mGluR5 antagonism. The nitrogen and sulfur atoms of the thiazole ring are thought to be involved in key hydrogen bonding or other polar interactions within the receptor binding site.

Modification of 2-Methyl Thiazole Core Observed Effect on mGluR5 Antagonist Activity
Removal of 2-methyl groupSignificant decrease in potency
Replacement of 2-methyl with larger alkyl groupsGenerally leads to reduced activity
Replacement of thiazole with oxazoleSubstantial loss of potency
Replacement of thiazole with imidazoleSignificant decrease in potency

Impact of Variations in the Ethynyl (B1212043) Linker on Biological Activity

The ethynyl linker connecting the 2-methylthiazole (B1294427) core and the o-tolyl ring is a rigid and linear spacer that plays a crucial role in correctly positioning the two aromatic systems for optimal interaction with the mGluR5 allosteric site. Its rigidity is thought to minimize the entropic penalty upon binding.

Attempts to modify the ethynyl linker have generally underscored its importance. For example, saturation of the triple bond to an ethyl linker results in a dramatic loss of antagonist activity. This is attributed to the increased conformational flexibility of the ethyl linker, which prevents the molecule from adopting the required planar conformation for effective binding.

Similarly, replacement of the ethynyl linker with other short, rigid linkers such as an ethenyl (double bond) linker has been investigated. While an (E)-ethenyl linker can sometimes retain a degree of activity, it is generally lower than that of the corresponding ethynyl analog. The (Z)-ethenyl isomers are typically inactive, further emphasizing the need for a specific spatial arrangement of the heterocyclic and aromatic rings.

Introduction of longer or more flexible linkers, such as a propyne (B1212725) or butyne chain, also tends to be detrimental to potency. This suggests that the distance between the thiazole and the tolyl moieties is critical and is optimally spanned by the two-carbon ethynyl unit.

Ethynyl Linker Variation Impact on mGluR5 Antagonist Activity
Saturation to ethyl linkerDrastic reduction in potency
Replacement with (E)-ethenyl linkerReduced potency compared to ethynyl
Replacement with (Z)-ethenyl linkerGenerally inactive
Extension to propyne or butyne linkerSignificant loss of activity

Role of the o-Tolyl Substituent and its Derivatives on Receptor Interaction and Potency

The o-tolyl substituent is the third key pharmacophoric element of 2-Methyl-4-o-tolylethynyl-thiazole. Its orientation and electronic properties are critical for high-affinity binding to the mGluR5 receptor. The ortho-methyl group is particularly important, as it induces a specific dihedral angle between the phenyl and thiazole rings, which is thought to be the bioactive conformation.

Furthermore, the electronic nature of the substituents on the phenyl ring plays a significant role. The introduction of electron-withdrawing groups, such as halogens or cyano groups, at other positions on the phenyl ring can modulate potency. For example, the addition of a fluorine atom at the para-position of the tolyl ring can sometimes lead to an increase in potency, potentially through favorable interactions with the receptor or by altering the metabolic stability of the compound.

Systematic exploration of other substituents at the ortho-position has shown that while small, lipophilic groups may be tolerated, larger or polar groups are generally detrimental. This suggests a well-defined hydrophobic pocket in the receptor that accommodates the o-tolyl group.

o-Tolyl Substituent Variation Effect on mGluR5 Antagonist Potency
Methyl group at meta or para positionSignificant decrease in potency
Replacement of methyl with hydrogen (phenyl)Reduced potency
Introduction of electron-withdrawing groups (e.g., F, Cl) at other positionsCan modulate potency, sometimes leading to an increase
Replacement of methyl with larger alkyl groupsGenerally leads to reduced activity

Correlation of Structural Features with Other Observed Preclinical Pharmacological Profiles

The structural modifications of this compound and its analogs not only affect their potency as mGluR5 antagonists but also influence their broader preclinical pharmacological profiles. These include pharmacokinetic properties such as brain penetration and metabolic stability, as well as off-target effects.

For instance, modifications to the o-tolyl ring can impact the lipophilicity of the molecule, which in turn affects its ability to cross the blood-brain barrier. Highly lipophilic analogs may exhibit increased brain penetration but can also suffer from higher non-specific binding and faster metabolic clearance.

The nature of the substituents can also influence the selectivity of the compound for mGluR5 over other receptors. While the 2-methyl-4-phenylethynyl-thiazole scaffold is generally highly selective for mGluR5, certain structural changes could potentially introduce interactions with other targets.

Preclinical studies have shown that potent mGluR5 antagonists based on this scaffold can exhibit anxiolytic-like and antidepressant-like effects in animal models. The magnitude of these effects can be correlated with the in vitro potency and in vivo target engagement of the specific analog. However, a direct and simple correlation between a single structural feature and a complex behavioral outcome is often challenging to establish.

Identification of Key Pharmacophoric Elements for Target Engagement

Based on extensive SAR studies, a clear pharmacophore model for high-affinity mGluR5 antagonism has emerged for the this compound class of compounds. This model comprises three key elements:

A Hydrogen Bond Acceptor Region: The 2-methyl-thiazole ring serves as a crucial hydrogen bond acceptor and occupies a specific region of the allosteric binding pocket. The nitrogen atom of the thiazole is believed to be a key interaction point.

A Rigid Linker: The ethynyl linker acts as a rigid spacer, ensuring the correct distance and orientation between the heterocyclic and aromatic moieties. Its linearity is critical for maintaining the optimal geometry for binding.

A Hydrophobic Region: The o-tolyl group occupies a hydrophobic pocket within the receptor. The ortho-methyl group is essential for inducing the correct conformational twist, which is a key determinant of high potency.

Advanced Research Directions and Future Perspectives for 2 Methyl 4 O Tolylethynyl Thiazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Methyl-4-o-tolylethynyl-thiazole has not been explicitly described in the scientific literature. However, advancements in synthetic organic chemistry offer several potential routes that could be explored for its efficient and environmentally benign preparation.

Future research would likely focus on developing a convergent synthetic strategy. This could involve the synthesis of two key building blocks: a 2-methylthiazole (B1294427) core and an o-tolylethynyl moiety, followed by their coupling. A plausible approach would be the Sonogashira coupling of a halogenated 2-methylthiazole (e.g., 4-bromo-2-methylthiazole (B1272499) or 4-iodo-2-methylthiazole) with 2-ethynyltoluene (B1295245). This palladium- and copper-catalyzed cross-coupling reaction is widely used for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms and is known for its high functional group tolerance.

Alternatively, a linear synthesis could be envisioned, starting from a propargyl derivative bearing the o-tolyl group, which could then be elaborated to form the thiazole (B1198619) ring. This might involve the reaction of an α-haloketone derived from 2-ethynyltoluene with thioacetamide (B46855).

A significant focus of future synthetic development would be on sustainability. This would entail the use of greener solvents, catalyst systems with low toxicity and high recyclability, and energy-efficient reaction conditions, such as microwave-assisted synthesis. The principles of atom economy would also be a key consideration, aiming to maximize the incorporation of all starting materials into the final product.

Rational Design of Highly Selective and Potent Analogs for Specific Biological Targets in Preclinical Settings

Given the lack of biological data for this compound, the initial step in this direction would be a broad biological screening to identify any potential therapeutic areas. Thiazole derivatives have shown a wide range of pharmacological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

Once a preliminary biological activity is identified, the rational design of analogs can commence. This process would involve systematically modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. Key areas for modification would include:

The o-tolyl group: The position of the methyl group on the phenyl ring could be varied (to meta or para), or it could be replaced with other substituents (e.g., electron-donating or electron-withdrawing groups) to probe the structure-activity relationship (SAR).

The ethynyl (B1212043) linker: The rigidity of the acetylene (B1199291) linker could be altered by reducing it to a vinyl or an ethyl group, which would provide insights into the conformational requirements for biological activity.

The 2-methyl group: This group could be replaced with other alkyl or aryl groups to explore the impact on target binding.

These rationally designed analogs would then be synthesized and evaluated in preclinical in vitro and in vivo models to identify lead compounds with promising therapeutic potential for further development.

Application of Artificial Intelligence and Machine Learning for De Novo Design and Activity Prediction

In the absence of existing data for this compound, artificial intelligence (AI) and machine learning (ML) could play a pivotal role in jump-starting its drug discovery program. These computational tools can be used for de novo design, which involves generating novel molecular structures with desired properties from scratch. nih.govmdpi.comnih.govfrontiersin.org

Initially, a generative model could be trained on large libraries of known bioactive thiazole derivatives. This model would learn the underlying chemical patterns and structural features associated with specific biological activities. Subsequently, the model could be biased to generate novel molecules that are structurally related to this compound but are optimized for a particular biological target.

Furthermore, predictive ML models could be developed to estimate the biological activity and physicochemical properties of virtual analogs of this compound before their actual synthesis. This would allow for the prioritization of compounds with the highest probability of success, thereby saving time and resources. These models are often built using quantitative structure-activity relationship (QSAR) approaches, which correlate the chemical structure of a molecule with its biological activity.

Exploration of this compound and its Derivatives as Chemical Probes for Elucidating Biological Pathways

Should this compound or its analogs exhibit a specific and potent biological activity, they could be developed into valuable chemical probes. Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in their native cellular environment.

To be an effective chemical probe, a molecule should be highly potent and selective for its biological target. The ethynyl group in this compound offers a convenient handle for chemical modification. For instance, it could be used for the attachment of reporter tags, such as fluorescent dyes or biotin, via click chemistry. These tagged probes would enable the visualization and isolation of the target protein, which would be instrumental in elucidating its role in biological pathways.

Furthermore, photoaffinity labeling, another powerful technique, could be employed. This would involve introducing a photolabile group into the structure of the probe. Upon photoactivation, the probe would form a covalent bond with its target protein, allowing for its identification and characterization.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold with Other Bioactive Moieties

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid molecule. researchgate.netnih.gov This approach can lead to compounds with improved potency, dual or multiple modes of action, and reduced drug resistance.

Assuming that this compound is found to have a desirable biological activity, it could be used as a scaffold for the design and synthesis of hybrid molecules. The o-tolylethynyl group provides a versatile point for linking to other bioactive moieties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-4-o-tolylethynyl-thiazole?

  • Methodology : Thiazole derivatives are typically synthesized via cyclization reactions. For example, α-haloketones (e.g., 2-bromoacetophenone derivatives) react with thiourea under acidic conditions to form the thiazole core. Functionalization (e.g., introducing methyl or arylalkynyl groups) follows using Sonogashira coupling or nucleophilic substitution .
  • Key Steps :

  • Cyclization: Optimize pH and temperature (e.g., reflux in ethanol or DMSO) to enhance ring closure efficiency .
  • Alkynylation: Use palladium catalysts and inert atmospheres for cross-coupling reactions to attach o-tolylethynyl groups .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm regioselectivity. For example, thiazole protons resonate at δ 7.0–8.5 ppm, while methyl groups appear as singlets near δ 2.5 ppm .
  • HPLC : Monitor reaction progress and purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Validate empirical formulas (e.g., C/H/N/S ratios) to confirm synthetic accuracy .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • DFT Approaches : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in calculating HOMO-LUMO gaps, polarizability, and dipole moments. Basis sets like 6-31G(d) are recommended for sulfur-containing heterocycles .
  • Case Study : Compare experimental UV-Vis spectra (λmax ~250–300 nm for thiazoles) with computed electronic transitions to validate theoretical models .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives?

  • Data Reconciliation :

  • Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects, as seen in antimicrobial assays of similar thiazoles .
  • Target Validation : Use molecular docking (e.g., AutoDock Vina) to assess interactions with enzymes (e.g., topoisomerase II or kinase targets). Cross-reference with kinetic inhibition assays (IC50_{50}) .
  • Structural Analogues : Compare with compounds like 4-(4-Methylphenyl)-1,3-thiazole-2-thiol (PubChem CID: 210392-6), which show activity against platelet aggregation or viral targets .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Variables to Optimize :

  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aryl halides in cross-coupling reactions .
  • Catalyst Loading : Reduce Pd(PPh3_3)4_4 to 0.5–1 mol% to minimize costs while maintaining >80% yield .
  • Temperature : Sonogashira coupling at 60–80°C balances reaction rate and side-product formation .
    • Case Study : A 93% yield was achieved for 4-(4-nitrophenyl)thiazole derivatives using 2-bromo-1-(4-nitrophenyl)ethanone and thiourea under reflux .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Critical Factors :

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
  • Byproduct Management : Monitor and remove intermediates (e.g., unreacted α-haloketones) via TLC or GC-MS .
    • Safety : Handle toxic reagents (e.g., thiourea) in fume hoods with proper PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.